tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate
Description
tert-Butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate protective group at the nitrogen atom, a methyl substituent at the stereogenic C2 position (R-configuration), and two ketone groups at the C4 and C6 positions of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid bicyclic framework, which can act as a conformational constraint in drug design. The tert-butyl group enhances solubility in non-polar solvents and stabilizes the molecule against hydrolysis, while the dioxo groups contribute to its electrophilic reactivity, enabling further functionalization .
Properties
CAS No. |
2378747-18-1 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
UAPGGOOREDFMCD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate piperidine derivatives. One efficient method for preparing tert-butyl esters involves the use of tert-butyl hydroperoxide under metal-free conditions . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles and electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, the tert-butoxycarbonyl group is known to protect amino groups by forming carbamate derivatives, which can be cleaved under acidic conditions . This protection mechanism is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate and analogous compounds from the literature:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4,6-diketones in the target compound increase electrophilicity compared to the electron-rich diethoxy group in or the chloropyrazine in . This makes the target compound more reactive toward nucleophilic addition or substitution.
- Steric Effects : The tert-butyl group in all listed compounds provides steric shielding, but the 2R-methyl substituent in the target compound introduces additional stereochemical complexity absent in the dioxolane derivatives (e.g., compound 3e in ).
Spectroscopic and Analytical Data
NMR Spectroscopy
- Target Compound : Expected ¹H-NMR signals include a singlet for the tert-butyl group (~1.4 ppm), a doublet for the 2R-methyl group (~1.2 ppm, $ J = 6.8 \, \text{Hz} $), and downfield shifts for the ketone carbonyls (~205–210 ppm in ¹³C-NMR).
- Comparison with Analog 3e () : The benzo[d][1,3]dioxolane ring in 3e shows characteristic aromatic proton signals (~6.8–7.2 ppm) absent in the target compound.
- Analog 3k () : The ethyl ester group in 3k exhibits a quartet at ~4.1 ppm, contrasting with the tert-butyl singlet in the target compound.
Mass Spectrometry
- The target compound’s HRMS would likely show a molecular ion peak at m/z 243.1575 ([M+H]⁺), distinct from the chloropyrazine derivative (295.76 g/mol, ) or the diethoxy analog (314.42 g/mol, ).
Biological Activity
Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate is a synthetic organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound, characterized by a piperidine ring with two carbonyl groups and a tert-butyl ester, has been the subject of various studies investigating its biological activity and therapeutic potential.
- Molecular Formula : CHN O
- Molecular Weight : 213.27 g/mol
- Log P : Approximately 2.5, indicating high lipophilicity and good membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.
- Cytotoxicity : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, indicating potential applications in oncology.
- Enzyme Inhibition : The compound has been observed to interact with specific enzymes involved in metabolic pathways, suggesting its role as an enzyme inhibitor. Further studies using molecular docking techniques are needed to elucidate these interactions.
Structure-Activity Relationship
The unique structure of this compound, particularly the presence of two carbonyl groups, enhances its reactivity compared to similar compounds. This structural feature may contribute to its distinct pharmacological profile and biological activity.
Comparison with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity. Below is a table summarizing some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 2-formylpiperidine-1-carboxylate | 157634-02-1 | 0.95 |
| Tert-butyl 3,5-dioxopiperidine-1-carboxylate | 396731-40-1 | 0.93 |
| Tert-butyl 2,4-dioxopiperidine-1-carboxylate | 845267-78-9 | 0.83 |
| Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | 190906-92-4 | 0.91 |
This comparison highlights how the specific stereochemistry and functional groups of this compound may enhance its biological properties relative to other compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. Notable findings include:
- Synthesis Protocols : The synthesis typically involves multi-step reactions starting from basic organic precursors, ensuring control over stereochemistry to produce the desired compound effectively.
- Biological Assays : In vitro assays have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting potential for development as an anticancer agent.
- Mechanistic Studies : Ongoing research utilizing molecular docking simulations aims to clarify the binding affinities and mechanisms of action of this compound with various biological targets.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with distinct peaks for the tert-butyl group (~1.4 ppm) and carbonyl resonances (~170 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 229.1).
- X-ray Diffraction : Resolves crystal packing and bond angles, critical for verifying the dioxopiperidine scaffold .
What strategies address low yields in the alkylation step of this compound synthesis?
Advanced Research Question
Low yields may arise from steric hindrance or competing side reactions. Solutions include:
- Solvent Optimization : Switching to polar aprotic solvents (e.g., DMF) enhances nucleophilicity.
- Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction kinetics.
- Temperature Control : Gradual warming prevents exothermic decomposition.
- In Situ Monitoring : LC-MS tracks intermediate formation to adjust stoichiometry dynamically .
How is the Boc group in this compound removed under acidic conditions?
Basic Research Question
The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. Reaction progress is monitored by TLC (disappearance of the Boc-protected spot). Workup involves neutralization and extraction to isolate the free amine. Prolonged exposure to acid should be avoided to prevent piperidine ring degradation .
How do researchers analyze conflicting data regarding the biological activity of this compound derivatives?
Advanced Research Question
Contradictions in bioactivity data are addressed through:
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines.
- Enantiomer Comparison : Test (2S) vs. (2R) isomers to identify stereospecific effects.
- Computational Modeling : Molecular docking predicts binding modes to targets like enzymes or receptors.
- Meta-Analysis : Cross-reference published datasets to identify outliers or methodological biases .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Scale-up challenges include:
- Purification : Column chromatography becomes impractical; alternatives like crystallization or distillation are optimized.
- Exotherm Management : Batch reactors with cooling systems mitigate thermal runaway during Boc deprotection.
- Cost-Efficiency : Replacing expensive chiral catalysts with recyclable ligands or enzymatic methods reduces costs .
How can researchers validate the purity of this compound for pharmacological assays?
Basic Research Question
Purity is assessed via:
- HPLC : ≥95% purity with a C18 column and UV detection at 254 nm.
- Elemental Analysis : Matches theoretical C, H, N content.
- Karl Fischer Titration : Ensures low moisture content (<0.5%) to prevent hydrolysis .
What computational tools are used to predict the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states and activation energies. Machine learning platforms (e.g., Chemputer) suggest optimal reaction pathways. PubChem data informs QSAR models to predict regioselectivity in functionalization reactions .
How does the dioxopiperidine scaffold influence the compound’s pharmacokinetic properties?
Advanced Research Question
The dioxo groups enhance solubility via hydrogen bonding but may reduce metabolic stability. In vitro assays (e.g., microsomal stability tests) quantify degradation rates. Structural analogs with methyl or fluorine substitutions are synthesized to balance lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
